

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefteram

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its efficacy stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This guide provides a comprehensive overview of the chemical structure of **Cefteram** and a detailed exploration of its synthesis pathways, including experimental protocols and quantitative data.

Chemical Structure of Cefteram

Cefteram is a semi-synthetic antibiotic belonging to the β -lactam class.[4] Its core structure is a cephem nucleus, which is characteristic of cephalosporins.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Molecular Formula: C16H17N9O5S2[1]

Molecular Weight: 479.5 g/mol [1]

The chemical structure of **Cefteram** is characterized by two key side chains attached to the 7-aminocephalosporanic acid (7-ACA) core. At the C-7 position, an aminothiazolyl



methoxyiminoacetyl group confers broad-spectrum antibacterial activity and stability against many β-lactamases. At the C-3 position, a (5-methyl-2H-tetrazol-2-yl)methyl group influences the pharmacokinetic and pharmacodynamic properties of the molecule.

Cefteram Chemical Structure

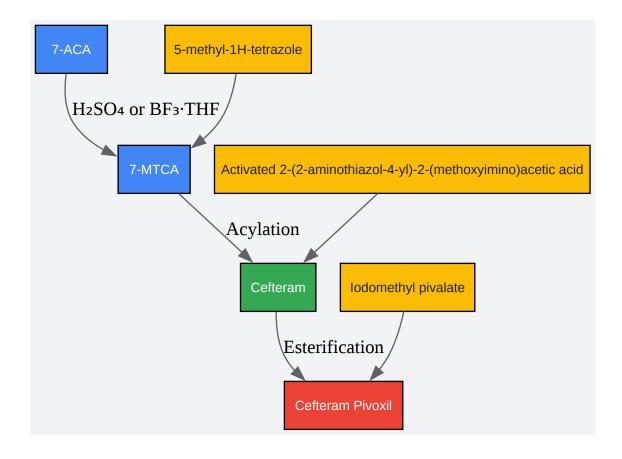
Synthesis of Cefteram and Cefteram Pivoxil

The synthesis of **Cefteram** typically starts from 7-aminocephalosporanic acid (7-ACA). A common synthetic route involves the preparation of a key intermediate, 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA), followed by acylation at the 7-amino group.[5][6] **Cefteram** is often administered orally as its prodrug, **Cefteram** pivoxil, which is synthesized from **Cefteram** in the final step.[2][7][8]

The overall synthesis can be summarized in the following key stages:

- Formation of 7-MTCA: 7-ACA is reacted with 5-methyl-1H-tetrazole. This reaction can be catalyzed by acids such as sulfuric acid or a BF₃-tetrahydrofuran complex.[6][9]
- Acylation of 7-MTCA: The 7-amino group of 7-MTCA is acylated using an activated form of 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, such as its s-mercaptobenzothiazolyl ester. This step yields Cefteram.[5]
- Esterification to Cefteram Pivoxil: To improve oral bioavailability, Cefteram is converted to its
 pivaloyloxymethyl ester prodrug, Cefteram pivoxil.[4] This is typically achieved by reacting
 Cefteram with iodomethyl pivalate.[5][6]





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Cefteram Synthesis Pathway

Quantitative Data

The efficiency of **Cefteram** and **Cefteram** pivoxil synthesis can vary depending on the specific reaction conditions and catalysts used. The following table summarizes reported yields and purity from various synthetic approaches.



Step	Starting Materials	Product	Catalyst <i>l</i> Reagent	Yield	Purity	Referenc e
Overall Synthesis	7-ACA, 5- methyl-1H- tetrazol, Activated ester, lodomethyl pivalate	Cefteram Pivoxil	-	40.8%	-	[5]
Step 1: 7- MTCA Synthesis	7-ACA, 5- methyltetra zole	7-MTCA	H2SO4	93.22%	99.37%	[6]
Step 4 (Patent CN106046 026A): Esterificati on	Cefteram sodium salt, lodomethyl pivalate	Cefteram Pivoxil	N,N- dimethylac etamide	92%	99%	[9]

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of **Cefteram** pivoxil, based on published literature.

Step 1: Synthesis of 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA)

- Materials: 7-ACA, 5-methyltetrazole, Sulfuric acid (H₂SO₄).
- Procedure:
 - Dissolve 5-methyltetrazole in 60% sulfuric acid.
 - Add 7-ACA to the solution.



- Maintain the reaction at a controlled temperature until completion, as monitored by HPLC.
- Upon completion, the product (7-MTCA) is isolated and purified.
- Note: A specific patent describes a mass ratio of 5-methyltetrazole to 7-ACA of 1-1.3:1 and a volume ratio of 5-methyltetrazole to H₂SO₄ of 1g:16-18 mL.[6]

Step 2: Synthesis of Cefteram

- Materials: 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic,thiobenzothiazole ester (activated ester), Dichloromethane, Triethylamine.
- Procedure:
 - Dissolve 7-MTCA and the activated ester in dichloromethane.
 - Cool the mixture to 10°C.
 - Add triethylamine dropwise to the solution.
 - Allow the reaction to proceed for 2-4 hours at 10°C.
 - After the reaction is complete, the product (Cefteram) is isolated by crystallization and post-processing.
 - Note: The molar ratio of 7-MTCA to the activated ester to triethylamine is typically 1:1-1.5:1-1.8.[9]

Step 3: Synthesis of Cefteram Pivoxil

- Materials: Cefteram acid, N,N-Dimethylformamide (DMF), Methanol, 30% Sodium methoxide, Iodomethyl pivalate, Ethyl acetate, Hydrochloric acid.
- Procedure:
 - Add Cefteram acid to a reaction flask with DMF and cool to -20°C.
 - Add methanol and 30% sodium methoxide and stir for 20 minutes at -20°C.



- Add iodomethyl pivalate dropwise and maintain the reaction at this temperature for 2.5 hours, monitoring by HPLC.
- o After the reaction is complete, add ethyl acetate and 8 mol/L hydrochloric acid.
- Stir and separate the phases.
- Extract the aqueous phase with ethyl acetate.
- The combined organic phases are processed to isolate the final product, Cefteram pivoxil.

Conclusion

The synthesis of **Cefteram** and its prodrug, **Cefteram** pivoxil, involves a multi-step process starting from readily available 7-ACA. The key transformations include the introduction of the tetrazolyl-methyl side chain at the C-3 position and the acylation of the 7-amino group. The final esterification step to produce **Cefteram** pivoxil is crucial for its oral administration. The described synthetic routes and protocols provide a solid foundation for the production of this important third-generation cephalosporin antibiotic. Further research may focus on optimizing reaction conditions to improve yields and reduce the use of hazardous reagents.

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